2-(Carbamimidoylsulfanyl)ethan-1-ol

Description

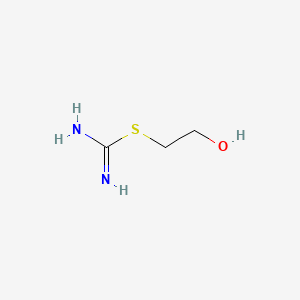

2-(Carbamimidoylsulfanyl)ethan-1-ol is a thiourea derivative characterized by a hydroxyl-ethyl backbone substituted with a carbamimidoylthio (-S-C(=NH)-NH₂) group.

Properties

CAS No. |

2986-29-0 |

|---|---|

Molecular Formula |

C3H9BrN2OS |

Molecular Weight |

201.09 g/mol |

IUPAC Name |

2-hydroxyethyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C3H8N2OS.BrH/c4-3(5)7-2-1-6;/h6H,1-2H2,(H3,4,5);1H |

InChI Key |

ZQNZNOCKUSGRAL-UHFFFAOYSA-N |

SMILES |

C(CSC(=N)N)O |

Canonical SMILES |

C(CSC(=N)N)O.Br |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamimidoylsulfanyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiourea with 2-chloroethanol under basic conditions. The reaction proceeds as follows:

Thiourea and 2-chloroethanol Reaction: Thiourea reacts with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.

Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamimidoylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Carbamimidoylsulfanyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Carbamimidoylsulfanyl)ethan-1-ol involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Yan7874 (1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol)

- Key Differences :

- Yan7874 features a benzoimidazole ring and dichlorophenyl group, whereas 2-(Carbamimidoylsulfanyl)ethan-1-ol lacks aromaticity but retains the hydroxyl-ethyl backbone.

- The carbamimidoylthio group in the target compound is replaced by a benzyl-substituted imidazoline in Yan7874, altering receptor binding specificity (e.g., OX2R agonism in Yan7874 vs. undefined targets for the thiourea derivative) .

- Pharmacological Relevance :

- Yan7874’s OX2R agonism is well-documented for narcolepsy treatment, whereas this compound’s bioactivity remains underexplored.

2-(4-Bromo-2-Methoxyphenyl)ethan-1-ol (Compound 23)

- Key Differences :

- This analogue substitutes the carbamimidoylsulfanyl group with a bromo-methoxyphenyl moiety, reducing polarity but enhancing lipophilicity.

- Spectroscopic data (Table 1) highlights distinct chemical shifts for the methyl group (C9: δ 3.45 ppm in compound 23) compared to the thiourea derivative’s expected NH/OH resonances (δ 4.5–5.5 ppm) .

Table 1: Comparative Spectroscopic Data

| Compound | Key NMR Shifts (δ, ppm) | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| This compound | NH/OH: ~4.5–5.5 (predicted) | N/A | N/A | |

| 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol | C9: 3.45; Aromatic: 7.2–7.6 | 92 | >98 |

Pharmacokinetic and Toxicological Profiles

- Limited data exists for this compound. In contrast, Yan7874 demonstrates favorable blood-brain barrier penetration and low hepatotoxicity in preclinical models, attributed to its lipophilic aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.